molecular formula C18H24N4O B2592319 (3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide CAS No. 1788843-91-3

(3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide

Cat. No. B2592319
CAS RN: 1788843-91-3
M. Wt: 312.417
InChI Key: GOGUDVWGZJIRER-UHFFFAOYSA-N
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Description

The compound contains an imidazo[1,2-b]pyrazole moiety and an adamantane moiety. Imidazo[1,2-b]pyrazole is a significant structural component of a large number of agrochemicals and pharmaceuticals . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure and is one of the smallest hydrocarbon compounds that is not composed of aromatic rings .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-b]pyrazole from readily available starting materials . The synthesis of adamantane is typically achieved through a series of reactions starting from simple hydrocarbons .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the adamantane and imidazo[1,2-b]pyrazole moieties. The adamantane moiety is a rigid, cage-like structure, while the imidazo[1,2-b]pyrazole moiety is a planar, aromatic heterocycle .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the imidazo[1,2-b]pyrazole and adamantane moieties . The imidazo[1,2-b]pyrazole moiety can undergo a variety of reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . The adamantane moiety is relatively inert due to its highly symmetrical structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the properties of the imidazo[1,2-b]pyrazole and adamantane moieties . For example, the adamantane moiety is known for its high thermal stability and resistance to oxidation .

Scientific Research Applications

Optical Applications

Pyrazolo[1,5-a]pyrimidines, a family to which these compounds belong, have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, making them suitable for use in various optical applications .

Fluorescent Molecules

These compounds can be used as fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Materials Science

These aromatic heterocycles have great potential in materials science . They can be used in the development of new materials with unique properties.

Pharmaceutical Field

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be used in the development of new drugs and therapies.

Optoelectronic Devices

These compounds have been reported in different technological applications, such as optoelectronic devices . They can be used in the development of devices that operate on both light and electrical currents.

Sensors

These compounds can be used in the development of sensors . Their unique properties make them suitable for use in various types of sensors.

Anti-Cancer Drugs

These compounds have potential applications in the development of anti-cancer drugs . They can be used in the development of new therapies for various types of cancer.

Emitters for Confocal Microscopy and Imaging

These compounds can be used as emitters for confocal microscopy and imaging . Their unique properties make them suitable for use in various imaging applications.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could explore new synthetic routes to this compound, investigate its reactivity and properties, and evaluate its potential applications in areas such as pharmaceuticals and materials science .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)19-3-4-21-5-6-22-16(21)1-2-20-22/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGUDVWGZJIRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide

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